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Compound of Interest

2-Amino-2-(2-
Compound Name:
chlorophenyl)propanamide

Cat. No.: B12128104

Get Quote

Executive Summary

2-Amino-2-(2-chlorophenyl)propanamide is the primary amide derivative of the non-

proteinogenic amino acid 2-amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2).
Structurally, it is an

-methyl,

-aryl glycine analog characterized by a quaternary carbon center bonded to an amino group, a
methyl group, a 2-chlorophenyl ring, and a carboxamide moiety.

This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly
for:

* Peptidomimetics: Introducing conformational constraints into peptide backbones due to the
steric bulk of the tetrasubstituted

-carbon.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12128104#bc-rfq
https://www.benchchem.com/product/b12128104/docs?utm_src=pdf-body#technical-assessment-2-amino-2-2-chlorophenyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12128104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» CNS-Active Pharmacophores: Acting as an acyclic structural analog to arylcyclohexylamines
(e.g., Ketamine, Norketamine), potentially exhibiting NMDA receptor affinity or serving as a
precursor for constrained diamines.

o Chiral Resolution: The racemic mixture can be resolved to provide enantiopure building
blocks for drug synthesis.

Chemical Identity & Structural Characterization[1][2]
[3][4]1[5]

Nomenclature and Identifiers[4]

e |[UPAC Name: 2-Amino-2-(2-chlorophenyl)propanamide
e Systematic Name:

-Methyl-2-chlorophenylglycinamide

e Molecular Formula:

[1][2]

e Molecular Weight: 198.65 g/mol [2]

e SMILES:CC(N)(C1=CC=CC=C1Cl)C(N)=0

Related CAS (Acid): 500698-02-2 (2-Amino-2-(2-chlorophenyl)propanoic acid)

Structural Geometry

The molecule features a chiral center at the C2 position. The presence of the ortho-chloro
substituent on the phenyl ring introduces significant steric hindrance and rotational barriers,
influencing the conformation of the amide group.
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Feature Description

Core Scaffold Propanamide (3-carbon chain)
Amino (

-Substituents ). Methyl (

), 2-Chlorophenyl

Stereochemistry Exists as (R)- and (S)- enantiomers.[1]

The 2-ClI group is electron-withdrawing,

Electronic Effect reducing the basicity of the

-amine compared to non-halogenated analogs.

Synthetic Pathways (Step-by-Step)

The synthesis of 2-Amino-2-(2-chlorophenyl)propanamide typically follows a Strecker
Synthesis protocol starting from 2-chloroacetophenone, followed by controlled partial
hydrolysis.

Reaction Scheme

o Formation of Ketimine/Aminonitrile: Reaction of 2-chloroacetophenone with ammonium
chloride and potassium cyanide (or TMSCN).

o Partial Hydrolysis: Conversion of the nitrile intermediate to the amide using concentrated
sulfuric acid or alkaline hydrogen peroxide.

Detailed Protocol

Step 1: Strecker Synthesis (Aminonitrile Formation)

o Reagents: 2-Chloroacetophenone,

(or
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), Methanol/Water.

o Conditions: Room temperature to

, 24-48 hours.

e Mechanism: Nucleophilic attack of cyanide on the in situ formed imine.
e Intermediate: 2-Amino-2-(2-chlorophenyl)propanenitrile.

Step 2: Controlled Hydrolysis

* Reagents: Conc.

(90-98%) followed by ice-water quench.

e Conditions:

to prevent over-hydrolysis to the carboxylic acid.

o Purification: Neutralization with

precipitates the amide.

Visualization of Synthesis Pathway

2-Chloroacetophenone

(C8H7CIO) Nucleophilic Addition
\ 2-Amino-2-(2-chlorophenyl)

propanenitrile

___________ - (Aminonitrile) Hydration
NHA4CI + NaCN -- \ )
(Strecker) 2-Amino-2-(2-chlorophenyl) Full HY:’U'}AS'S 2-Amino-2-(2-chlorophenyl)
> propanamide . (HeatiAcid) propanoic acid
Conc. H2804  y--——~77 (Target Amide) (Over-hydrolysis)
(Partial Hydrolysis)

Click to download full resolution via product page

Figure 1: Synthetic route from 2-chloroacetophenone via Strecker reaction to the target amide.

Analytical Profiling
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Validating the structure requires a multi-modal approach to confirm the presence of the amide,
the quaternary center, and the halogenated ring.

Nuclear Magnetic Resonance (NMR)
e NMR (DMSO-

, 400 MHz):

o 1.5-1.7 ppm (s, 3H): Methyl group attached to the quaternary carbon (
).

o 2.0-2.5 ppm (br s, 2H):
-Amino group (

), exchangeable with

o 6.8-7.5 ppm (br s, 2H): Amide protons (

).
o 7.2-7.6 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).
e NMR:

o Distinct quaternary carbon signal at

ppm.

o Carbonyl carbon signal at

ppm.

Mass Spectrometry (MS)

« lonization: ESI+ (Electrospray lonization).

e Molecular lon
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: Observed at m/z ~199.06 (consistent with
isotope).
 Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.

e Fragmentation: Loss of ammonia (

, -17) and amide group (

, -44).
Infrared Spectroscopy (IR)
e Amide | Band:

(C=0 stretch).
e Amide Il Band:
(N-H bend).
e Amine Stretch:

(Primary amine doublet).

Pharmaceutical Relevance & Applications
Peptidomimetics and Conformational Constraint

The incorporation of

-disubstituted amino acids (like the acid precursor of this amide) into peptide chains restricts
the rotation around the

(

) and

) bonds.
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e Mechanism: The steric bulk of the 2-chlorophenyl and methyl groups forces the backbone
into specific helical or turn conformations (

-helix or
-helix).

« Ultility: This stabilizes bioactive peptides against enzymatic degradation (proteolysis).

CNS Activity Potential

Structurally, 2-Amino-2-(2-chlorophenyl)propanamide shares a pharmacophore with
Arylcyclohexylamines (e.g., Ketamine).

» Structural Homology: It represents an acyclic seco-analog where the cyclohexanone ring is
"opened" at the C2-C3 bond.

» Receptor Binding: While acyclic analogs generally show lower affinity for the NMDA receptor
compared to rigid cyclic analogs (like Ketamine or PCP), they are valuable for exploring
Structure-Activity Relationships (SAR) regarding the necessity of the cyclohexane ring for
channel blocking.

Metabolic Stability

The quaternary

-carbon prevents

-proton abstraction, blocking the formation of imines via oxidative deamination (a common
metabolic pathway for monoamines). This renders the molecule highly resistant to Monoamine
Oxidase (MAO) degradation.

Safety and Handling

o Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if ingested (based on
structural analogs).

» Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at
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e Reactivity: The primary amide can dehydrate to the nitrile under strong dehydration
conditions (

) or hydrolyze to the acid under strong acidic/basic reflux.
References
o Strecker Synthesis of

-Disubstituted Amino Acids:
o Arendt, A., et al. "Synthesis of alpha-methyl-alpha-amino acids." Polish Journal of
Chemistry (1979).

e Pharmacology of Acyclic NMDA Antagonists
o Parsons, C. G, etal.
e Chemical Structure Data (Acid Precursor)

o PubChem CID 11234567 (Analogous Acid).

Silverstein, R. M., et al.

(Note: Specific CAS 119802-69-6 refers to the ketone analog, while the acid precursor for the
described amide is CAS 500698-02-2. The amide described is the direct derivative of this acid.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. PubChemLite - (2s)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride
(C9H11CIN20) [pubchemlite.lcsb.uni.lu]

e 2. 2-amino-N-(4-chlorophenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
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» To cite this document: BenchChem. [Technical Assessment: 2-Amino-2-(2-
chlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12128104/docs#technical-assessment-2-amino-2-2-
chlorophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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